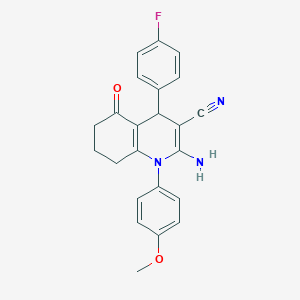![molecular formula C13H18N4O2 B11545746 1-{2-[(E)-(2-methylhydrazinylidene)methyl]-4-nitrophenyl}piperidine](/img/structure/B11545746.png)
1-{2-[(E)-(2-methylhydrazinylidene)methyl]-4-nitrophenyl}piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[(E)-(2-methylhydrazinylidene)methyl]-4-nitrophenyl}piperidine is a complex organic compound that features a piperidine ring substituted with a nitrophenyl group and a methylhydrazinylidene moiety
準備方法
The synthesis of 1-{2-[(E)-(2-methylhydrazinylidene)methyl]-4-nitrophenyl}piperidine typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the hydrazone linkage through the reaction of the nitroaromatic compound with methylhydrazine under controlled conditions. The final step involves the cyclization to form the piperidine ring, often using a cyclization agent such as phosphorus oxychloride or a similar reagent.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
1-{2-[(E)-(2-methylhydrazinylidene)methyl]-4-nitrophenyl}piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The hydrazone linkage can be reduced to a hydrazine derivative using mild reducing agents.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and halogenating agents like bromine or chlorine. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound.
科学的研究の応用
1-{2-[(E)-(2-methylhydrazinylidene)methyl]-4-nitrophenyl}piperidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties, such as advanced polymers or coatings.
作用機序
The mechanism of action of 1-{2-[(E)-(2-methylhydrazinylidene)methyl]-4-nitrophenyl}piperidine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazone linkage may interact with biological macromolecules through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar compounds to 1-{2-[(E)-(2-methylhydrazinylidene)methyl]-4-nitrophenyl}piperidine include other hydrazone derivatives and nitroaromatic compounds. For example:
1-{2-[(E)-(2-methylhydrazinylidene)methyl]-4-chlorophenyl}piperidine: This compound has a similar structure but with a chlorine substituent instead of a nitro group, which can alter its reactivity and biological activity.
1-{2-[(E)-(2-methylhydrazinylidene)methyl]-4-methoxyphenyl}piperidine: The methoxy group can influence the compound’s electronic properties and its interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C13H18N4O2 |
|---|---|
分子量 |
262.31 g/mol |
IUPAC名 |
N-[(E)-(5-nitro-2-piperidin-1-ylphenyl)methylideneamino]methanamine |
InChI |
InChI=1S/C13H18N4O2/c1-14-15-10-11-9-12(17(18)19)5-6-13(11)16-7-3-2-4-8-16/h5-6,9-10,14H,2-4,7-8H2,1H3/b15-10+ |
InChIキー |
RVDLGXRGJYNQKX-XNTDXEJSSA-N |
異性体SMILES |
CN/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])N2CCCCC2 |
正規SMILES |
CNN=CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate](/img/structure/B11545666.png)

![N-(3-{[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B11545690.png)
![2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11545698.png)
![2-(N-[3-(Trifluoromethyl)phenyl]benzenesulfonamido)-N-(2,4,4-trimethylpentan-2-yl)acetamide](/img/structure/B11545718.png)
![N'-[(1E)-1-(4-Methylcyclohex-3-EN-1-YL)ethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11545724.png)
![pentyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B11545732.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11545738.png)
![N'-[(E)-(2,6-Dichlorophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11545743.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B11545751.png)
![2-(4-bromophenyl)-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11545758.png)
![(8E)-2-amino-6-ethyl-8-(2-methylbenzylidene)-4-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11545764.png)
![N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B11545773.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(1E)-1-(pyridin-3-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11545780.png)
